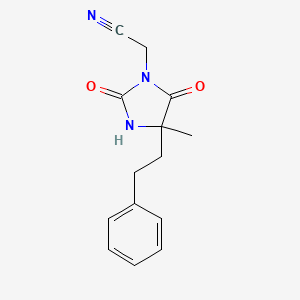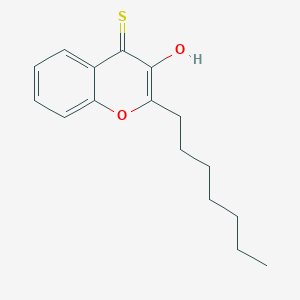
2-Heptyl-3-hydroxy-4H-chromene-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-3-hydroxy-4H-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of 20 mol% L-proline in toluene at 90°C . This reaction proceeds through a three-component reaction via Knoevenagel condensation followed by Michael addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-3-hydroxy-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: Substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Heptyl-3-hydroxy-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit monoamine oxidase (MAO) and exhibit anticancer activity through the induction of reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-3-hydroxy-4-quinolone: This compound is structurally similar and exhibits intercellular signaling properties
4-Hydroxy-2H-chromene-2-thione: A precursor in the synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione.
Uniqueness
This compound stands out due to its unique combination of a heptyl chain and a chromene-thione structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H20O2S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-heptyl-3-hydroxychromene-4-thione |
InChI |
InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3 |
InChI Key |
VZIQIOVFWNAPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
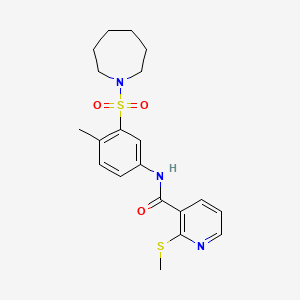
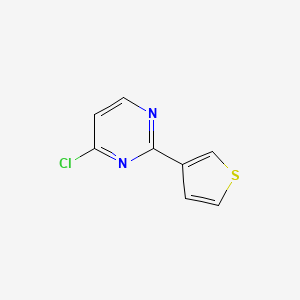
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
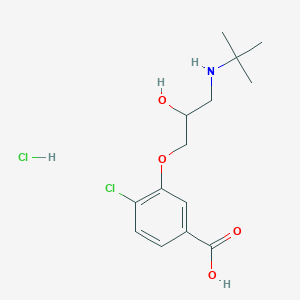
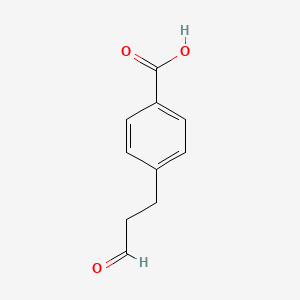
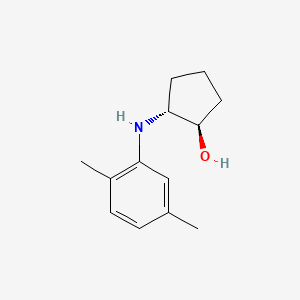
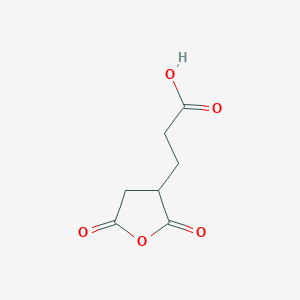
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
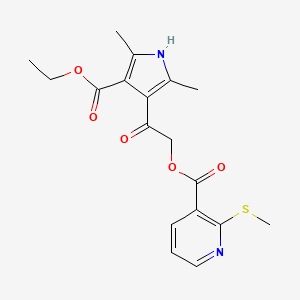
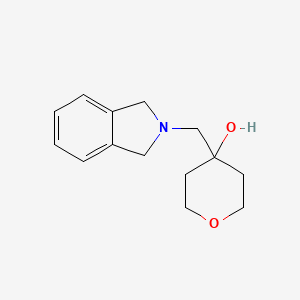
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
